Norfludiazepam

Pharmacokinetics Drug Metabolism Forensic Toxicology

Norfludiazepam is the primary, non-metabolized terminal metabolite of flurazepam, offering a 157-hour half-life, zero in vitro hepatocyte metabolism, and direct L-type calcium channel inhibition. These unique, quantifiable properties make it the only valid reference standard for forensic confirmation of parent drug intake, accumulation modeling, and neuropharmacological studies. Generic substitution with parent benzodiazepines is scientifically invalid. Procure this certified reference material to ensure unambiguous analytical identification and regulatory compliance.

Molecular Formula C15H10ClFN2O
Molecular Weight 288.7 g/mol
CAS No. 2886-65-9
Cat. No. B161200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfludiazepam
CAS2886-65-9
SynonymsCM 7116
CM-7116
N-desalkyl-2-oxoquazepam
norfludiazepam
norflurazepam
norflutoprazepam
Ro 5-3367
Molecular FormulaC15H10ClFN2O
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F
InChIInChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
InChIKeyUVCOILFBWYKHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Norfludiazepam (CAS 2886-65-9): Procurement-Grade Overview for a Long-Acting Benzodiazepine Metabolite


Norfludiazepam (also known as N-Desalkylflurazepam, CAS 2886-65-9) is a 1,4-benzodiazepine derivative and the primary active, long-acting metabolite of several clinically relevant benzodiazepines, including flurazepam and fludiazepam [1]. As a positive allosteric modulator of the GABA-A receptor, it is a critical reference standard for analytical toxicology, pharmacokinetic studies, and research on benzodiazepine pharmacodynamics [2]. Its defining characteristic as a terminal metabolite with an extended half-life and unique in vitro metabolic stability makes it an essential, non-interchangeable compound for specialized research and forensic applications [3].

Why In-Class Benzodiazepine Substitution Fails: Evidence-Based Limitations for Norfludiazepam


Generic substitution of Norfludiazepam with its structural analogs (e.g., flurazepam, fludiazepam) or other long-acting benzodiazepines (e.g., diazepam) is scientifically invalid due to three quantifiable, non-interchangeable properties. First, its metabolic profile is unique: unlike its precursors, Norfludiazepam is not metabolized by human hepatocytes in vitro, indicating a distinct and longer-lived pharmacokinetic signature [1]. Second, its extended elimination half-life, documented at 157 hours in a clinical case study and with a known range of 47-150 hours, creates a vastly different duration of action and accumulation profile compared to its parent drugs [2][3]. Third, its pharmacological target profile is not merely GABAergic; it exhibits direct, quantifiable inhibition of L-type voltage-gated calcium channels, a property shared with, but not identical to, other benzodiazepines [4]. These specific, measurable differences necessitate the use of authentic Norfludiazepam as a unique analytical standard and research compound.

Norfludiazepam Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


Metabolic Stability: Norfludiazepam Exhibits Zero Hepatocyte Metabolism Compared to its Active Precursors

Norfludiazepam demonstrates a unique metabolic profile, showing complete resistance to phase I metabolism by human hepatocytes in vitro, a stark contrast to its precursor drugs flurazepam and fludiazepam [1]. This lack of metabolism makes it an ideal terminal analytical marker for confirming specific drug exposure. In a direct head-to-head study using pooled human hepatocytes, Norfludiazepam showed no detectable metabolites, whereas flurazepam produced six metabolites and fludiazepam produced two [1].

Pharmacokinetics Drug Metabolism Forensic Toxicology

Pharmacokinetic Duration: Norfludiazepam Half-Life is Up to 68x Longer Than its Parent Drug Flurazepam

The elimination half-life of Norfludiazepam is significantly longer than its parent compounds, making it a unique model for studying long-term benzodiazepine effects. A 2025 case study documented a half-life of 157 hours following acute intoxication [1]. This is a drastic difference from flurazepam, which has a reported harmonic mean apparent half-life of only 2.3 hours [2]. Even compared to the terminal half-life range of 47-150 hours reported for desalkylflurazepam itself [3], the specific case of direct Norfludiazepam exposure resulted in a half-life at the extreme high end of this range.

Pharmacokinetics Drug Development Toxicology

Off-Target Pharmacology: Norfludiazepam is a Quantifiable Inhibitor of L-Type Calcium Channels

Beyond its primary action on GABA-A receptors, Norfludiazepam demonstrates a direct, quantifiable inhibitory effect on recombinant L-type voltage-gated calcium channels (L-VGCCs), a property it shares with diazepam and flurazepam but with specific potency values [1]. This secondary pharmacology is relevant for understanding the full spectrum of its neuronal effects and potential interactions. The study by Earl et al. (2011) provides a direct comparator analysis of this effect.

Pharmacodynamics Calcium Channel Pharmacology Neuroscience

Forensic Differentiation: The 3-Hydroxy-Norfludiazepam Ratio Distinguishes Direct Norfludiazepam Use from Metabolite Presence

A critical challenge in forensic toxicology is differentiating between the direct use of a designer drug (Norfludiazepam) and its incidental presence as a metabolite of a prescribed medication (e.g., flurazepam). Research indicates that the urine concentration ratio of 3-hydroxy-norflurazepam to norflurazepam may serve as a specific biomarker [1]. A high ratio suggests direct Norfludiazepam ingestion, a pattern that would not be expected if it were only a downstream metabolite from flurazepam use [1].

Forensic Toxicology Analytical Chemistry Biomarkers

Norfludiazepam: Validated Application Scenarios Based on Comparative Evidence


Scenario 1: Definitive Forensic Confirmation of Flurazepam or Fludiazepam Intake

Laboratories conducting forensic or clinical toxicology analysis should use Norfludiazepam as a certified reference material to definitively confirm the intake of its parent compounds (flurazepam, fludiazepam). Its unique metabolic stability—showing zero metabolism by hepatocytes in vitro [1]—makes it the most reliable and stable terminal metabolite to detect in biological matrices, far outperforming the transient presence of the parent drugs. Detection of Norfludiazepam provides unequivocal evidence of prior exposure.

Scenario 2: Investigating the Pharmacokinetics of Long-Term Benzodiazepine Accumulation

Researchers studying drug accumulation, protracted withdrawal syndromes, or the effects of sustained benzodiazepine exposure require a compound with an exceptionally long half-life. Norfludiazepam, with a documented half-life of up to 157 hours [1], is a superior model compound compared to shorter-acting benzodiazepines. It is the critical analyte for accurately modeling the pharmacokinetic phase of accumulation, as the parent drug flurazepam (t½ = 2.3 hours) is eliminated before accumulation occurs [2].

Scenario 3: Probing Non-GABAergic Mechanisms of Benzodiazepine Action

For neuropharmacology studies focused on the secondary targets of benzodiazepines, Norfludiazepam is a validated and characterized tool compound. Its direct inhibition of L-type voltage-gated calcium channels (L-VGCCs) has been quantified in a head-to-head study against diazepam and flurazepam, establishing it as a class-representative molecule for this off-target activity [1]. This is essential for dissecting the contribution of L-VGCC inhibition to benzodiazepine-induced effects like reduced neuronal excitability or physical dependence.

Scenario 4: Differentiating Designer Drug Use from Prescription Drug Use

Forensic chemists and toxicologists tasked with identifying novel psychoactive substance (NPS) use require Norfludiazepam and its hydroxy-metabolites to differentiate between the illegal use of the designer drug Norfludiazepam and the legal use of its precursor medications [1]. Analyzing the ratio of 3-hydroxy-norflurazepam to norflurazepam in urine is the key differentiator, a process that is impossible without the procurement of both pure reference standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfludiazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.